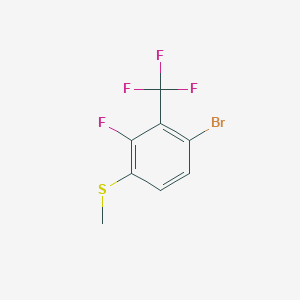
Benzene, 1-bromo-3-fluoro-4-(methylthio)-2-(trifluoromethyl)-
カタログ番号 B8487138
分子量: 289.09 g/mol
InChIキー: DPORKAUEXXBJGA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US08557741B2
Procedure details


With cooling, 1.12 g (16.3 mmol) of sodium nitrite were introduced carefully into 8.00 ml of concentrated sulfuric acid. At 10-15° C., 4.00 g (15.5 mmol) of 4-bromo-2-fluoro-3-(trifluoromethyl)aniline dissolved in 30 ml of glacial acetic acid were slowly added dropwise to the clear solution, and the mixture was stirred at this temperature for 1.5 hours. 20 mg (0.31 mmol) of copper powder and 1.82 ml (20.2 mmol) of dimethyl disulfide were initially charged in 12 ml of glacial acetic acid and warmed to 45° C. The solution of the diazonium salt prepared beforehand was slowly added dropwise to this solution. After the addition had ended, the reaction mixture was stirred at 70° C. for 4 hours. The solution was then added to about 500 ml of water and extracted with CH2Cl2. The organic phase was washed with water, dilute NaHCO3 solution, dilute HCl solution and saturated NaCl solution. The organic phase was dried over Na2SO4 and evaporated to dryness. The crude product obtained was separated by column chromatography (silica gel, gradient heptane/ethyl acetate). 1-Bromo-3-fluoro-4-(methylsulfanyl)-2-(trifluoromethyl)benzene was obtained as a brown solid.




[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Name
copper
Quantity
20 mg
Type
catalyst
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
N([O-])=O.[Na+].S(=O)(=O)(O)O.[Br:10][C:11]1[CH:17]=[CH:16][C:14](N)=[C:13]([F:18])[C:12]=1[C:19]([F:22])([F:21])[F:20].[CH3:23][S:24]SC>C(O)(=O)C.[Cu].O>[Br:10][C:11]1[CH:17]=[CH:16][C:14]([S:24][CH3:23])=[C:13]([F:18])[C:12]=1[C:19]([F:22])([F:21])[F:20] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.12 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C(=C(N)C=C1)F)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Three
[Compound]
|
Name
|
diazonium salt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
1.82 mL
|
|
Type
|
reactant
|
|
Smiles
|
CSSC
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
copper
|
|
Quantity
|
20 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]
|
Step Five
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
45 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at this temperature for 1.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
With cooling
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were slowly added dropwise to the clear solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred at 70° C. for 4 hours
|
|
Duration
|
4 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with CH2Cl2
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with water, dilute NaHCO3 solution, dilute HCl solution and saturated NaCl solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was separated by column chromatography (silica gel, gradient heptane/ethyl acetate)
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C(=C(C=C1)SC)F)C(F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
